[2-(4-Fluorophenyl)ethyl](3-methylbutan-2-yl)amine
Overview
Description
Scientific Research Applications
Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis
Research on adamantane-1,3,4-thiadiazole hybrid derivatives, including compounds with fluorophenyl groups, demonstrates the significance of halogen substitutions in influencing non-covalent interactions. These interactions are crucial for the stabilization of crystal structures, as elucidated through QTAIM approach and Hirshfeld surface analysis. Such studies are fundamental for designing materials with desired physical and chemical properties (El-Emam et al., 2020).
Synthesis and Computational Studies
The synthesis and structural elucidation of various cathinones, including analogs related to fluorophenyl compounds, reveal insights into their molecular geometries optimized using the density functional theory (DFT). These findings have implications for understanding the electronic structure and reactivity of such compounds, potentially informing the design of new materials and pharmaceuticals (Nycz et al., 2011).
Synthetic Methods in Herbicide Development
The development of new synthetic methods for herbicides, such as carfentrazone-ethyl, showcases the utility of fluorophenyl compounds in agricultural chemistry. By employing cost-effective and efficient synthetic routes, researchers aim to enhance the accessibility and environmental compatibility of herbicidal agents (Fan et al., 2015).
Radioisotope Labeling for Environmental and Metabolic Studies
The synthesis of carbon-14 labelled dufulin, involving fluorophenyl groups, represents a critical advancement in tracing the environmental behavior and metabolism of agrochemicals. This research aids in assessing the ecological impact and safety of such compounds, contributing to more sustainable agricultural practices (Yang et al., 2018).
Synthesis of Fluoroalkyl-Containing Compounds
Studies on the synthesis of compounds containing fluorophenyl and fluoroalkyl groups provide valuable insights into the creation of novel molecules with potential applications in medicinal chemistry, material science, and organic synthesis. Such research underlines the importance of fluorinated compounds in developing new drugs and materials with enhanced properties (Pryadeina et al., 2007).
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-3-methylbutan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN/c1-10(2)11(3)15-9-8-12-4-6-13(14)7-5-12/h4-7,10-11,15H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJTWIKATBHDDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NCCC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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